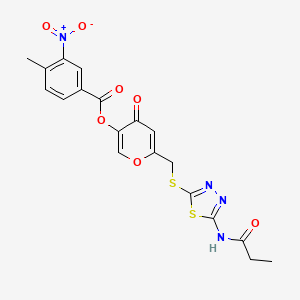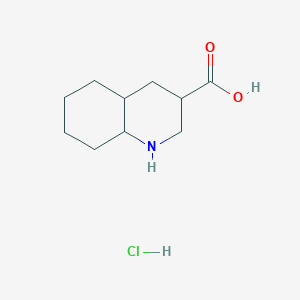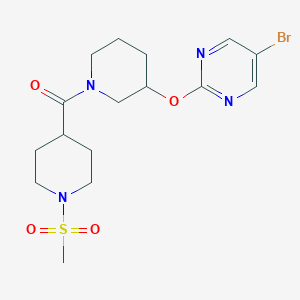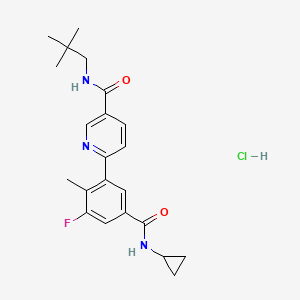
Losmapimod hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Losmapimod hydrochloride is an investigational drug that has been explored for various medical conditions. It is a selective inhibitor of p38α/β mitogen-activated protein kinases (MAPKs), which are involved in the regulation of inflammation and cellular responses to stress . This compound has been studied for its potential therapeutic effects in conditions such as facioscapulohumeral muscular dystrophy (FSHD), chronic obstructive pulmonary disease (COPD), and major depressive disorder .
作用机制
Target of Action
Losmapimod hydrochloride is an investigational drug that primarily targets the p38α/β mitogen-activated protein kinases (MAPKs) . These enzymes are modulators of DUX4 expression and mediators of inflammation . DUX4 is a transcription factor whose aberrant expression leads to progressive muscle weakness in facioscapulohumeral muscular dystrophy (FSHD) .
Mode of Action
This compound selectively inhibits the enzymes p38α/β MAPKs . This inhibition results in the suppression of DUX4 expression , which is the primary cause of FSHD . By suppressing DUX4 expression, this compound can potentially alleviate the symptoms of FSHD .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAPK signaling pathway . The p38α/β MAPKs, which this compound inhibits, are part of this pathway . The inhibition of these enzymes leads to the suppression of DUX4 expression, which in turn affects the downstream effects of the MAPK signaling pathway .
Pharmacokinetics
It is known that this compound is an orally active small molecule with rapid distribution in vivo, including in skeletal muscle . This suggests that it has good bioavailability.
Result of Action
The molecular effect of this compound’s action is the suppression of DUX4 expression . This results in a decrease in the symptoms of FSHD, as DUX4 is the primary cause of this disease . On a cellular level, this compound’s action results in the prevention of tetraploidization, which is associated with drug resistance and poor prognosis .
生化分析
Biochemical Properties
Losmapimod Hydrochloride interacts with p38α/β MAPKs, a type of protein kinase that plays a significant role in cellular responses to stress and inflammation . The interaction between this compound and these enzymes leads to the inhibition of the enzymes, thereby reducing DUX4 expression .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating DUX4 expression, which is implicated in the pathogenesis of FSHD . By inhibiting p38α/β MAPKs, this compound reduces DUX4 expression, thereby potentially slowing disease progression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to and inhibiting p38α/β MAPKs . This inhibition leads to a decrease in DUX4 expression, which is believed to be a key factor in the development of FSHD .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are currently being investigated. A phase III clinical trial is pending approval .
Dosage Effects in Animal Models
As the drug is still in the clinical trial phase, detailed information about dosage effects in animal models is not yet available .
Metabolic Pathways
This compound is involved in the p38 MAPK pathway . It interacts with the p38α/β MAPK enzymes, leading to their inhibition and a subsequent decrease in DUX4 expression .
Transport and Distribution
As the drug is still in the clinical trial phase, detailed information about its transport and distribution is not yet available .
Subcellular Localization
As the drug is still in the clinical trial phase, detailed information about its subcellular localization is not yet available .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Losmapimod hydrochloride involves multiple steps, starting with the preparation of key intermediates. . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as crystallization and chromatography to isolate the final product .
化学反应分析
Types of Reactions
Losmapimod hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) under controlled conditions such as specific pH and temperature .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
科学研究应用
相似化合物的比较
Similar Compounds
SB203580: Another p38 MAPK inhibitor with similar anti-inflammatory properties.
VX-702:
BIRB 796: A potent p38 MAPK inhibitor studied for its effects on inflammation and cancer.
Uniqueness of Losmapimod Hydrochloride
This compound is unique due to its high selectivity for p38α/β MAPKs and its potential therapeutic applications in a wide range of medical conditions . Unlike some other p38 MAPK inhibitors, this compound has shown promising results in clinical trials for conditions such as FSHD and COPD .
属性
IUPAC Name |
6-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-N-(2,2-dimethylpropyl)pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2.ClH/c1-13-17(9-15(10-18(13)23)21(28)26-16-6-7-16)19-8-5-14(11-24-19)20(27)25-12-22(2,3)4;/h5,8-11,16H,6-7,12H2,1-4H3,(H,25,27)(H,26,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUHBVFLSGIBQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=NC=C(C=C3)C(=O)NCC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2622236.png)
![METHYL 4-OXO-4-({[4-(PYRROLIDINE-1-SULFONYL)PHENYL]CARBAMOTHIOYL}AMINO)BUTANOATE](/img/structure/B2622237.png)
![methyl 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2622238.png)
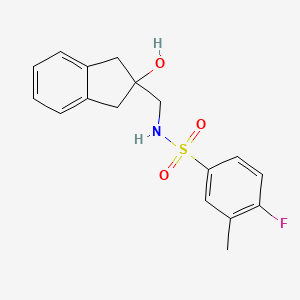
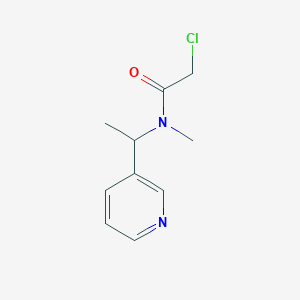
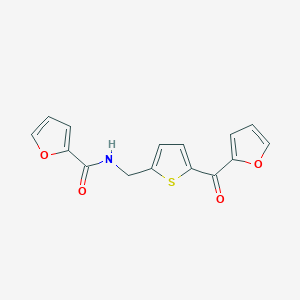
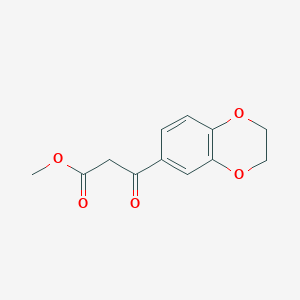
![5-(methoxymethyl)-2-[4-(3-phenylpropanoyl)piperazin-1-yl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2622244.png)
![3-[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2622246.png)
![[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2622249.png)
